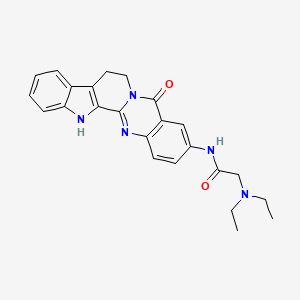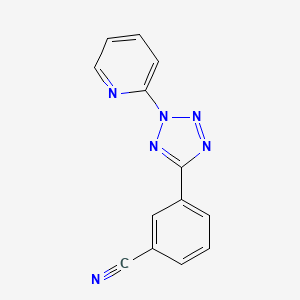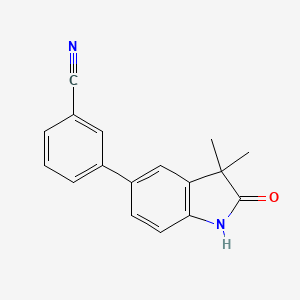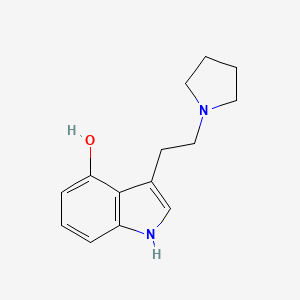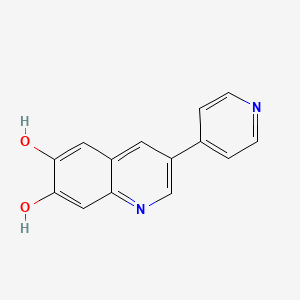
3-(3,4-Dichloro-phenyl)-6,7-dimethoxy-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dicloro-fenil)-6,7-dimetoxiquinolina es un compuesto químico que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por su amplia gama de actividades biológicas y aplicaciones en diversos campos, como la química medicinal, los agroquímicos y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3,4-Dicloro-fenil)-6,7-dimetoxiquinolina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 3,4-dicloroanilina y 6,7-dimetoxiquinolina.
Reacción de condensación: El paso clave implica una reacción de condensación entre 3,4-dicloroanilina y 6,7-dimetoxiquinolina en presencia de un catalizador adecuado, como un ácido de Lewis o una base fuerte.
Purificación: El producto resultante se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de 3-(3,4-Dicloro-fenil)-6,7-dimetoxiquinolina puede implicar procesos de lotes a gran escala o de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, y el uso de sistemas automatizados puede mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3,4-Dicloro-fenil)-6,7-dimetoxiquinolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas en presencia de una base como hidróxido de sodio.
Principales productos formados
Oxidación: Formación de derivados de N-óxido de quinolina.
Reducción: Formación de derivados de quinolina reducidos.
Sustitución: Formación de derivados de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-(3,4-Dicloro-fenil)-6,7-dimetoxiquinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a su estructura química única y actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia o la conductividad.
Mecanismo De Acción
El mecanismo de acción de 3-(3,4-Dicloro-fenil)-6,7-dimetoxiquinolina involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede:
Unirse a enzimas: Inhibir o activar enzimas involucradas en procesos biológicos clave.
Interactuar con receptores: Modular la actividad del receptor, lo que lleva a cambios en las vías de señalización celular.
Afecta la expresión genética: Influye en la expresión de genes relacionados con sus actividades biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Isocianato de 3,4-diclorofenilo: Utilizado como intermedio químico y en síntesis orgánica.
3,4-Diclorometilfenidato: Un potente fármaco estimulante con propiedades de inhibición de la recaptación de serotonina-norepinefrina-dopamina.
Unicidad
3-(3,4-Dicloro-fenil)-6,7-dimetoxiquinolina es única debido a su combinación específica de grupos funcionales, lo que puede conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C17H13Cl2NO2 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-16-7-11-5-12(9-20-15(11)8-17(16)22-2)10-3-4-13(18)14(19)6-10/h3-9H,1-2H3 |
Clave InChI |
PSUROKVLDMNXCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



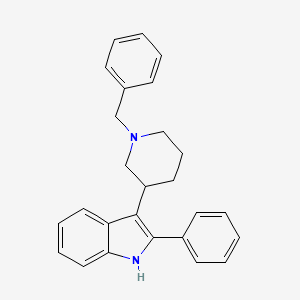


![3-(2-Methylbenzo[d]thiazol-5-yl)benzonitrile](/img/structure/B10842246.png)
![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)
